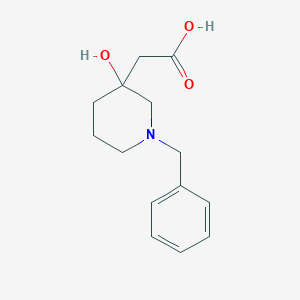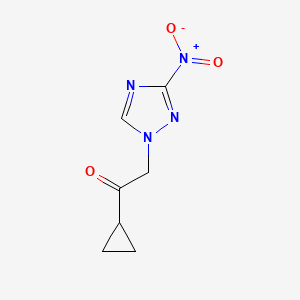![molecular formula C21H24N2O5 B2536048 4-((1-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボニル)ピペリジン-4-イル)オキシ)-1,6-ジメチルピリジン-2(1H)-オン CAS No. 2034291-14-8](/img/structure/B2536048.png)
4-((1-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボニル)ピペリジン-4-イル)オキシ)-1,6-ジメチルピリジン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ウレアーゼ阻害
ウレアーゼは、尿素を加水分解してアンモニアと二酸化炭素に変える酵素です。ウレアーゼ活性を阻害すると、農業(土壌のアルカリ性を低下させる)や医療(ピロリ菌感染症の治療)に役立ちます。 tert-ブチル((1-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボニル)ピペリジン-4-イル)メチル)カルバメートは、ウレアーゼに対する阻害効果が調査されており、薬物開発の新たな道筋となる可能性があります .
CB1およびCB2受容体リガンド
tert-ブチル((1-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボニル)ピペリジン-4-イル)メチル)カルバメートに関連する化合物は、カンナビノイド受容体CB1およびCB2のリガンドとして評価されています。これらの受容体は、エンドカンナビノイド系において重要な役割を果たし、痛みの知覚、食欲、免疫反応に影響を与えます。 一部の誘導体は、CB2受容体に対してサブミクロモラーの親和性を示し、さらなる研究の興味深い候補となっています .
材料科学
tert-ブチル((1-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボニル)ピペリジン-4-イル)メチル)カルバメートに含まれるヘテロ環とカルバメート部分のユニークな組み合わせは、材料科学に応用される可能性があります。研究者は、この化合物を新規ポリマー、触媒、または機能性材料の前駆体としての可能性を調査しています。
これらの用途は、tert-ブチル((1-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボニル)ピペリジン-4-イル)メチル)カルバメートがさまざまな科学分野で多用途性と潜在的な影響を持っていることを示しています。 研究が進むにつれて、この興味深い化合物に対するさらにエキサイティングな用途を発見するかもしれません! 🌟
作用機序
Target of Action
The compound 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one primarily targets the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its target, the CB2 receptors, by binding to them . This binding action can trigger a series of biochemical reactions within the cell, leading to changes in the cell’s function or state. The exact nature of these changes can vary depending on the specific characteristics of the compound and the type of cell in which the CB2 receptors are located.
Biochemical Pathways
Upon binding to the CB2 receptors, 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can affect several biochemical pathways. These pathways are involved in various physiological processes, including pain sensation, mood regulation, and memory formation . The downstream effects of these pathways can have significant impacts on the overall functioning of the body.
Result of Action
The molecular and cellular effects of 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one’s action depend on its interaction with the CB2 receptors and the subsequent biochemical reactions it triggers . These effects can include changes in cell function or state, which can in turn lead to alterations in physiological processes such as pain sensation, mood, and memory.
特性
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14-11-16(12-20(24)22(14)2)27-15-7-9-23(10-8-15)21(25)19-13-26-17-5-3-4-6-18(17)28-19/h3-6,11-12,15,19H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDBBDZYIFONLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)

![3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2535969.png)


![1-(3-Chlorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2535973.png)

![(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2535975.png)




![ethyl 2-{9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2535985.png)
![(2E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2535988.png)
